molecular formula C8H6F2N2OS B11888232 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11888232
M. Wt: 216.21 g/mol
InChI Key: MNCJGEOLXBMZSE-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for liquid-phase combinatorial synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of pro-apoptotic proteins (e.g., BAX) and decreases the levels of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.

Comparison with Similar Compounds

6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its difluoroethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C8H6F2N2OS

Molecular Weight

216.21 g/mol

IUPAC Name

6-(2,2-difluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H6F2N2OS/c9-6(10)2-4-1-5-7(13)11-3-12-8(5)14-4/h1,3,6H,2H2,(H,11,12,13)

InChI Key

MNCJGEOLXBMZSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)CC(F)F

Origin of Product

United States

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